molecular formula C19H27N5 B5348534 1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane

1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane

Cat. No. B5348534
M. Wt: 325.5 g/mol
InChI Key: URKWMGGZUDFEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane, also known as IPMPD, is a chemical compound that belongs to the class of diazepanes. IPMPD is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor, which is involved in regulating cognitive function and memory. IPMPD has gained significant attention in recent years due to its potential use in the treatment of cognitive disorders such as Alzheimer's disease.

Mechanism of Action

1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. The M1 receptor is involved in regulating cognitive function and memory, and its dysfunction has been implicated in the development of cognitive disorders such as Alzheimer's disease. By blocking the M1 receptor, this compound can improve cognitive function and memory in animal models.
Biochemical and Physiological Effects
This compound has been shown to improve memory and cognitive function in animal models. In addition, this compound has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in memory and cognitive function. This compound has also been shown to have neuroprotective effects in animal models, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane in lab experiments include its potency and selectivity for the M1 muscarinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in cognitive function and memory. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for the research on 1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane. One direction is to further investigate the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to explore the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to optimize the synthesis of this compound and to improve its potency and selectivity for the M1 muscarinic acetylcholine receptor.

Synthesis Methods

1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-pyrimidinecarboxaldehyde with isopropylamine, followed by the reaction of the resulting intermediate with 2-methyl-4-pyridinecarboxaldehyde. The final product is obtained through the reduction of the resulting imine with sodium borohydride. The synthesis of this compound has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. In animal models, this compound has been shown to improve memory and cognitive function by selectively blocking the M1 muscarinic acetylcholine receptor. This compound has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

1-(2-methylpyridin-4-yl)-4-[(2-propan-2-ylpyrimidin-4-yl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5/c1-15(2)19-21-7-5-17(22-19)14-23-9-4-10-24(12-11-23)18-6-8-20-16(3)13-18/h5-8,13,15H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKWMGGZUDFEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCCN(CC2)CC3=NC(=NC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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